molecular formula C20H25N3OS B5984776 N-(3-methylsulfanylphenyl)-2-(4-phenylpiperazin-1-yl)propanamide

N-(3-methylsulfanylphenyl)-2-(4-phenylpiperazin-1-yl)propanamide

Cat. No.: B5984776
M. Wt: 355.5 g/mol
InChI Key: ATXTWRRVFRVPGF-UHFFFAOYSA-N
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Description

N-(3-methylsulfanylphenyl)-2-(4-phenylpiperazin-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound features a complex structure with a phenyl group, a piperazine ring, and a methylsulfanyl group

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(4-phenylpiperazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS/c1-16(20(24)21-17-7-6-10-19(15-17)25-2)22-11-13-23(14-12-22)18-8-4-3-5-9-18/h3-10,15-16H,11-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXTWRRVFRVPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)SC)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylsulfanylphenyl)-2-(4-phenylpiperazin-1-yl)propanamide typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the Piperazine Derivative: Starting with a phenylpiperazine, the compound can be synthesized by reacting it with a suitable acylating agent.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol reagent.

    Amide Bond Formation: The final step involves the formation of the amide bond by reacting the intermediate with a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylsulfanylphenyl)-2-(4-phenylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to modify the amide group or other functional groups.

    Substitution: The phenyl and piperazine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its pharmacological properties.

    Industry: Used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of N-(3-methylsulfanylphenyl)-2-(4-phenylpiperazin-1-yl)propanamide would depend on its specific biological target. Generally, such compounds may interact with receptors, enzymes, or other proteins, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, while the phenyl and methylsulfanyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylphenyl)-2-(4-phenylpiperazin-1-yl)propanamide: Lacks the sulfanyl group.

    N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide: Contains a chlorine atom instead of a methylsulfanyl group.

    N-(3-methylsulfanylphenyl)-2-(4-methylpiperazin-1-yl)propanamide: Has a methyl group on the piperazine ring.

Uniqueness

N-(3-methylsulfanylphenyl)-2-(4-phenylpiperazin-1-yl)propanamide is unique due to the presence of the methylsulfanyl group, which can significantly alter its chemical and biological properties compared to similar compounds. This group can influence the compound’s reactivity, solubility, and interaction with biological targets.

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